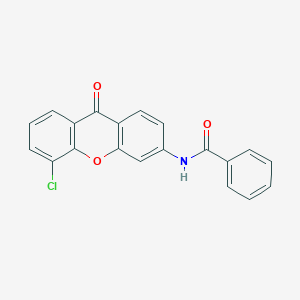

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTVBIYYMJZYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide typically involves the condensation of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with benzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The xanthene core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.

Biology: Employed in biological imaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

(a) Halogenation Effects

- The 4-fluoro derivative () shows increased molecular weight (367.76 vs. 349.77 g/mol) and lipophilicity, which may improve membrane permeability compared to the non-fluorinated parent compound .

- Nitro Group (Nitazoxanide): The -NO2 group in NTZ () confers antiparasitic activity by disrupting electron transport in pathogens, a mechanism absent in chlorine/fluorine-substituted analogs .

(b) Functional Group Diversity

- Benzamide vs. Carbamoyl: N-(Phenylcarbamoyl) benzamide () replaces the xanthenone core with a phenylcarbamoyl group, reducing molecular weight (240.26 g/mol) and enhancing synthetic accessibility. This modification correlates with cytotoxic activity, possibly via kinase inhibition .

- Amino and Hydroxy Groups (5-Aminofluorescein): The -NH2 and -OH groups in 5-aminofluorescein () enable fluorescence, highlighting how substituent positioning dictates application (imaging vs. therapeutic) .

Pharmacological Activity Comparison

- Anticancer Potential: Fluorinated benzamide derivatives (e.g., ) and phenylcarbamoyl analogs () show promise in targeting histone acetyltransferases (HATs) or inducing cytotoxicity. The xanthenone core may intercalate DNA or inhibit topoisomerases, though direct evidence for the target compound is needed .

- Imaging vs. Therapeutic Use: 5-Aminofluorescein’s fluorescence underscores the divergence in applications between imaging agents and therapeutic molecules, driven by substituent chemistry .

ADMET and Physicochemical Properties

- Nitazoxanide’s acetyloxy group improves solubility, critical for oral bioavailability .

- Toxicity: N-(Phenylcarbamoyl) benzamide derivatives () exhibit optimized ADMET profiles, including low predicted hepatotoxicity, whereas halogenated xanthenones may accumulate in lipid-rich tissues, requiring further toxicity studies .

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer therapy and molecular imaging. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a xanthene core with a chlorinated substituent, which enhances its reactivity and biological interactions. The compound's structure contributes to its unique properties, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, disrupting its structure and function. This interaction can lead to:

- Inhibition of Topoisomerase Enzymes : The compound inhibits topoisomerase enzymes crucial for DNA replication and transcription, resulting in DNA damage and potential cell death.

- Fluorescent Properties : Its fluorescent characteristics make it an excellent probe for biological imaging, allowing visualization of cellular structures and processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

The compound showed significant antiproliferative effects, comparable to established anticancer agents like etoposide .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial effects, making it a candidate for further exploration in treating infectious diseases.

- Analytical Applications : Its fluorescent nature allows it to be used as a probe for detecting metal ions and other analytes in analytical chemistry.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Antiproliferative Activity :

-

Fluorescent Imaging Applications :

- The compound was utilized in cellular imaging studies where it successfully highlighted specific cellular structures due to its fluorescent properties, demonstrating its utility in biological research.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of benzamide derivatives often involves coupling reactions, such as amidation using benzoyl chloride derivatives with amine-containing precursors under basic conditions (e.g., sodium bicarbonate). For example, describes a protocol where O-benzyl hydroxylamine reacts with benzoyl chloride in a controlled alkaline environment. Optimizing stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity (pyridine or dichloromethane) can enhance yield. Purification via column chromatography or recrystallization (as in ) is critical to isolate the product .

Q. How can X-ray crystallography and SHELX software be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used to solve crystal structures, leveraging intensity data to generate electron density maps. For example, highlights SHELX’s robustness in refining small-molecule structures, even with high-resolution or twinned data. Hydrogen bonding patterns (e.g., N–H⋯O interactions in ) and torsional angles can be analyzed to confirm stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons at δ 7–8 ppm, amide carbonyl at ~168 ppm). Overlapping signals in crowded regions may require 2D techniques (COSY, HSQC).

- IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Pitfalls : Solvent impurities in NMR, baseline noise in IR, and ion suppression in MS require careful calibration and background subtraction .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., enzymes in ’s therapeutic contexts). For instance, notes that trifluoromethyl and chloro substituents may enhance binding to hydrophobic pockets in receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between computational predictions and observed biological activity?

- Methodological Answer :

- Re-evaluate Assumptions : Check force field parameters in docking studies or solvent effects in DFT.

- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation.

- Orthogonal Techniques : Compare crystallographic data ( ) with NMR-derived conformers to assess flexibility.

- Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., impurities in ’s unvalidated samples) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer : Systematically modify substituents on the xanthene or benzamide moieties. For example:

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃ in ): Improve metabolic stability and target binding.

- Hydrophobic Side Chains : Enhance membrane permeability (e.g., isopentyl groups in ).

- Bioisosteres : Replace the amide with sulfonamide ( ) to modulate solubility. Validate using in vitro ADMET assays .

Q. What crystallographic challenges arise when analyzing this compound, and how can twinning or disorder be addressed during refinement?

- Methodological Answer : Twinning (common in monoclinic systems, as in ) requires using SHELXL’s TWIN/BASF commands. For disorder, apply PART/SUMP constraints to model alternative conformers. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis (e.g., ’s hydrogen bonds) improve accuracy. Always cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.